![molecular formula C16H21N3O3S B268841 3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B268841.png)
3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PCTA-TFM and has garnered interest due to its unique chemical structure and potential therapeutic benefits. In
Wissenschaftliche Forschungsanwendungen
PCTA-TFM has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Research has shown that PCTA-TFM has the potential to act as an inhibitor of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases. Additionally, PCTA-TFM has been studied for its potential use in the development of new drugs and as a tool for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of PCTA-TFM involves its ability to inhibit certain enzymes. Specifically, PCTA-TFM has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting this enzyme, PCTA-TFM has the potential to affect various biological pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Research has shown that PCTA-TFM has a range of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase, PCTA-TFM has been shown to affect the activity of other enzymes and proteins. It has also been shown to have potential anti-inflammatory and anti-cancer properties. Additionally, PCTA-TFM has been shown to affect the activity of certain neurotransmitters, potentially making it a therapeutic agent for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PCTA-TFM is its unique chemical structure, which makes it a potentially valuable tool for studying biochemical pathways and developing new drugs. Additionally, PCTA-TFM has been shown to have a range of potential therapeutic benefits, making it a promising candidate for further study. However, there are also limitations to using PCTA-TFM in lab experiments. For example, the synthesis method for PCTA-TFM can be complex and time-consuming, making it difficult to produce in large quantities. Additionally, further research is needed to fully understand the potential side effects and limitations of using PCTA-TFM in scientific research.
Zukünftige Richtungen
There are many potential future directions for research on PCTA-TFM. One area of interest is the development of new drugs based on the structure of PCTA-TFM. Additionally, further research is needed to fully understand the potential therapeutic benefits and limitations of using PCTA-TFM in the treatment of various diseases. Finally, PCTA-TFM could be used as a tool for studying various biochemical pathways and developing a better understanding of how enzymes and proteins function in the body.
Conclusion:
In conclusion, PCTA-TFM is a chemical compound that has garnered interest for its unique chemical structure and potential applications in scientific research. The synthesis method for PCTA-TFM is complex, but its potential therapeutic benefits and ability to inhibit certain enzymes make it a promising candidate for further study. While there are limitations to using PCTA-TFM in lab experiments, there are many potential future directions for research on this compound, including the development of new drugs and a better understanding of biochemical pathways.
Synthesemethoden
PCTA-TFM can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-aminobenzoic acid with propanoyl chloride to form 3-(propanoylamino)benzoic acid. The resulting product is then reacted with thiourea to form 3-(propanoylcarbamothioyl)amino)benzoic acid. This product is then reacted with tetrahydrofuran-2-carboxaldehyde to form 3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Eigenschaften
Produktname |
3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide |
---|---|
Molekularformel |
C16H21N3O3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)-3-(propanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C16H21N3O3S/c1-2-14(20)19-16(23)18-12-6-3-5-11(9-12)15(21)17-10-13-7-4-8-22-13/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,17,21)(H2,18,19,20,23) |
InChI-Schlüssel |
UDMSQGIHGRKWND-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.